1,4-Butanediyl bis(cyanoacetate)
Description
Evolution of Cyanoacetate (B8463686) Derivatives in Advanced Organic Synthesis
Cyanoacetate derivatives have long been recognized as valuable synthons in organic chemistry. Their utility stems from the presence of an active methylene (B1212753) group positioned between the electron-withdrawing cyano and ester groups, which facilitates a variety of carbon-carbon bond-forming reactions. The Knoevenagel condensation, a classic reaction involving the condensation of an aldehyde or ketone with an active methylene compound, is a prime example of the synthetic utility of cyanoacetates. sigmaaldrich.com This reaction and its modifications are pivotal in the synthesis of α,β-unsaturated carbonyl compounds, which are precursors to a wide array of more complex molecules. sigmaaldrich.com
The evolution of synthetic methodologies has seen the development of more efficient and environmentally benign protocols for reactions involving cyanoacetates. The use of various catalysts, including ionic liquids and solid-supported reagents, has improved reaction times and yields. aston.ac.ukscielo.org.mx Furthermore, the development of multicomponent reactions involving cyanoacetates has enabled the one-pot synthesis of complex heterocyclic and carbocyclic frameworks, highlighting their continued importance in modern organic synthesis. wordpress.com
Significance of Bis-functionalized Butane (B89635) Derivatives in Materials Science and Polymer Chemistry
Bis-functionalized butane derivatives serve as crucial building blocks in polymer chemistry, offering a means to introduce specific functionalities and control the properties of the resulting polymers. The four-carbon butane chain provides a degree of flexibility to the polymer backbone. 1,4-Butanediol (B3395766), a closely related compound, is a widely used monomer in the production of various commercially important polymers, including polyesters and polyurethanes. chemicalbook.commatec-conferences.org For instance, it is a key component in the synthesis of poly(butylene terephthalate) (PBT) and poly(butylene succinate) (PBS), which are valued for their mechanical properties and, in the case of PBS, its biodegradability. matec-conferences.orgencyclopedia.pub
The introduction of two functional groups at the ends of the butane chain, as seen in 1,4-Butanediyl bis(cyanoacetate), allows for its use as a crosslinking agent or as a monomer in step-growth polymerization. The nature of the functional groups dictates the type of polymer that can be formed and its subsequent properties. For example, the cyanate (B1221674) ester groups in some bifunctional monomers can undergo cyclotrimerization to form highly crosslinked polycyanurate networks, which are known for their exceptional thermal stability and are used in high-performance applications in the aerospace and electronics industries. researchgate.netiastate.edu While direct research on polymers derived from 1,4-Butanediyl bis(cyanoacetate) is not widely published, the principles established with other bis-functionalized butanes suggest its potential in creating novel polymeric materials with tailored properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42270-85-9 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-(2-cyanoacetyl)oxybutyl 2-cyanoacetate |
InChI |
InChI=1S/C10H12N2O4/c11-5-3-9(13)15-7-1-2-8-16-10(14)4-6-12/h1-4,7-8H2 |
InChI Key |
PKRAUMGVQZMFDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)CC#N)COC(=O)CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Butanediyl Bis Cyanoacetate Production
Catalytic Esterification and Transesterification Approaches
The direct esterification of 1,4-butanediol (B3395766) with cyanoacetic acid or the transesterification of an alkyl cyanoacetate (B8463686) with 1,4-butanediol are common and effective methods for the synthesis of 1,4-Butanediyl bis(cyanoacetate). These reactions are typically catalyzed to achieve high yields and selectivity.
Optimization of Catalyst Systems (e.g., DBU-mediated reactions)
A variety of catalysts can be employed for the esterification and transesterification reactions to produce 1,4-Butanediyl bis(cyanoacetate). These include traditional acid catalysts, metal catalysts, and organocatalysts.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a particularly effective organocatalyst for these transformations. lmu.eduresearchgate.nettandfonline.com Mechanistic studies suggest that DBU can act as a nucleophilic catalyst, activating the carboxylic acid or ester for attack by the alcohol. lmu.edu In the context of transesterification for biodiesel production, DBU has demonstrated high efficiency, achieving yields of up to 97.9% under optimized conditions. rsc.org While this application is for a different system, the principles of DBU catalysis are transferable to the synthesis of 1,4-Butanediyl bis(cyanoacetate). The reaction likely proceeds through the formation of an acyl-DBU intermediate, which is then attacked by the hydroxyl groups of 1,4-butanediol.
Other catalyst systems for the transesterification of diols include various metal catalysts. For instance, the transesterification of dibasic esters with 1,4-butanediol has been investigated using metal catalysts in a temperature range of 190 to 210°C. epa.gov The choice of catalyst can significantly influence the reaction rate and the formation of byproducts.
The following table summarizes the performance of different catalyst systems in related esterification and transesterification reactions.
| Catalyst System | Reactants | Product | Yield (%) | Reaction Conditions | Reference |
| DBU | Soybean oil, Ethanol | Biodiesel | 97.9 | 12:1 ethanol:oil molar ratio, 70°C, 2h | rsc.org |
| DBU | Acyl Imidazoles, Alcohols | Esters | - | - | lmu.edu |
| Metal Catalysts | Dibasic esters, 1,4-Butanediol | Polyester (B1180765) | - | 190-210°C | epa.gov |
Reaction Conditions and Process Intensification
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1,4-Butanediyl bis(cyanoacetate). Key parameters include temperature, reactant molar ratio, and the removal of byproducts such as water or methanol (B129727) to drive the equilibrium towards product formation. For example, in the synthesis of butane-1,4-diol bis-acrylate, a related diester, the reaction was carried out by heating the reactants to boiling under a water separator to continuously remove the water formed. nih.gov
Process intensification offers strategies to enhance the efficiency, safety, and sustainability of chemical processes. numberanalytics.comnumberanalytics.comosf.iosphinxsai.com For esterification reactions, techniques like reactive distillation, microreactors, and membrane reactors are particularly relevant. numberanalytics.comnumberanalytics.com
Reactive Distillation: This technique combines reaction and separation in a single unit. For the synthesis of 1,4-Butanediyl bis(cyanoacetate), reactive distillation could be employed to continuously remove methanol or water, thereby shifting the reaction equilibrium and increasing the conversion. numberanalytics.com
Microreactors: These small-scale reactors provide excellent heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and selectivity. numberanalytics.com The high surface-area-to-volume ratio in microreactors can be advantageous for exothermic esterification reactions.
Membrane Reactors: Membranes can be integrated into the reactor to selectively remove byproducts, again driving the reaction to completion. Pervaporation is a membrane-based technique that can be used to remove water from esterification reactions.
The table below illustrates how process intensification techniques can be applied to esterification reactions.
| Process Intensification Technique | Principle | Application to 1,4-Butanediyl bis(cyanoacetate) Synthesis | Potential Advantages |
| Reactive Distillation | Combines reaction and distillation in one unit to remove volatile byproducts. numberanalytics.com | Continuous removal of water or methanol during esterification/transesterification. | Increased conversion, reduced reaction time, energy savings. numberanalytics.com |
| Microreactors | Utilizes channels with micrometer dimensions for enhanced heat and mass transfer. numberanalytics.com | Precise temperature control, rapid mixing of reactants. | Improved yield and selectivity, enhanced safety for exothermic reactions. numberanalytics.com |
| Membrane Reactors (Pervaporation) | A membrane selectively removes a component (e.g., water) from the reaction mixture. | Removal of water to shift the equilibrium towards the product side. | Higher conversion at milder conditions, reduced downstream processing. |
Knoevenagel Condensation Pathways for Bis-cyanoacrylate Monomer Synthesis
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize α,β-unsaturated compounds. scielo.org.mx This pathway can be adapted to produce bis-cyanoacrylate monomers by reacting a suitable precursor of 1,4-butanediyl bis(cyanoacetate) with a carbonyl compound, typically formaldehyde. nih.govpcbiochemres.com
The general mechanism involves the activation of the α-carbon of the cyanoacetate group by a base, followed by nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration yields the cyanoacrylate double bond. A variety of catalysts can be employed, including primary and secondary amines, their salts, and other organocatalysts. scielo.org.mx For instance, piperidine (B6355638) hydrochloride has been used as a catalyst in the synthesis of n-butyl cyanoacrylate. nih.gov The choice of catalyst and reaction conditions can influence the reaction rate and the formation of side products. The use of ionic liquids as both solvent and promoter has also been explored for Knoevenagel condensations. arkat-usa.org
The synthesis of a bis-cyanoacrylate monomer from 1,4-butanediyl bis(cyanoacetate) would involve a double Knoevenagel condensation. The optimization of this reaction would require careful control of stoichiometry and reaction conditions to ensure the reaction proceeds on both cyanoacetate moieties.
The following table provides examples of catalysts used in Knoevenagel condensation for the synthesis of cyanoacrylates.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Piperidine hydrochloride | n-Butyl cyanoacetate, Paraformaldehyde | n-Butyl cyanoacrylate | - | nih.gov |
| DIPEAc (diisopropylethylammonium acetate) | Aldehydes, Ethyl cyanoacetate | Cyanoacrylates | High | scielo.org.mx |
| P4VP/Al2O3-SiO2 | Benzaldehyde, Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 98 | researchgate.net |
| Triphenylphosphine | Aldehydes, Ethyl cyanoacetate | (E)-olefins | Excellent | organic-chemistry.org |
Alternative Synthetic Routes and Mechanistic Considerations
Beyond conventional esterification and Knoevenagel condensation, alternative strategies can be employed for the synthesis of cyanoacrylate-containing molecules, which could be adapted for 1,4-Butanediyl bis(cyanoacetate).
Oxidation-Elimination Strategies
An alternative route to α-cyanoacrylates involves the oxidation of α-selenoaryl-α-cyanopropionate esters followed by the elimination of arylselenic acid. This method has been shown to produce α-cyanoacrylate esters in good yield and high purity. The process involves preparing an α-selenoaryl-α-cyanopropionate ester of the desired alcohol, oxidizing this intermediate to the corresponding selenoxide, and then eliminating arylselenic acid to form the α-cyanoacrylate. At temperatures around 0 °C or higher, the elimination step can occur concurrently with the oxidation when using oxidizing agents like peroxides or ozone. This strategy could potentially be applied to a diol like 1,4-butanediol to synthesize the corresponding bis-cyanoacrylate.
High-Pressure Organic Synthesis Techniques for Compound Formation
Regioselective and Stereoselective Synthesis of 1,4-Butanediyl bis(cyanoacetate) Analogues and Derivatives
The synthesis of analogues and derivatives of 1,4-Butanediyl bis(cyanoacetate) with controlled regioselectivity and stereoselectivity opens up possibilities for creating novel molecules with tailored properties. This is particularly relevant for applications in areas such as chiral chemistry and the development of functional materials.
Regioselective Synthesis:
Regioselectivity in the context of 1,4-Butanediyl bis(cyanoacetate) analogues would primarily involve the selective functionalization of one of the two ester groups or the methylene (B1212753) groups adjacent to the cyano moieties. A key challenge in synthesizing mono-functionalized derivatives of symmetrical diols like 1,4-butanediol is achieving high regioselectivity.
Advanced catalytic methods have been developed for the regioselective monoacylation of diols. For instance, diarylborinic acid catalysis has been shown to be an efficient method for the selective acylation of 1,2- and 1,3-diols, which could potentially be adapted for the mono-esterification of 1,4-butanediol with a cyanoacetic acid derivative. organic-chemistry.org This method is competitive with organotin-catalyzed reactions and operates under mild conditions. organic-chemistry.org
Another approach involves enzymatic catalysis. Lipases, for example, can exhibit high regioselectivity in the acylation of polyols. By carefully selecting the enzyme and reaction conditions, it is possible to favor the formation of the monoester over the diester. A chemoenzymatic approach could also be envisioned, where an enzyme is used for the initial regioselective acylation, followed by chemical modification of the remaining hydroxyl group. nih.gov
The following table illustrates potential regioselective reactions to produce mono-functionalized analogues of 1,4-Butanediyl bis(cyanoacetate).
| Reaction Type | Catalyst/Reagent | Substrate 1 | Substrate 2 | Product | Expected Regioselectivity | Reference for Analogy |
| Mono-esterification | Diarylborinic acid | 1,4-Butanediol | Cyanoacetic anhydride (B1165640) | 4-Hydroxybutyl cyanoacetate | High | organic-chemistry.org |
| Enzymatic mono-acylation | Immobilized Lipase | 1,4-Butanediol | Ethyl cyanoacetate | 4-Hydroxybutyl cyanoacetate | Moderate to High | nih.gov |
This table presents hypothetical data based on analogous reactions and does not represent experimentally verified results for the direct synthesis of these specific analogues.
Stereoselective Synthesis:
Stereoselective synthesis of derivatives of 1,4-Butanediyl bis(cyanoacetate) would involve the creation of chiral centers in a controlled manner. This could be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
For instance, starting with a chiral diol, such as (R)- or (S)-1,4-pentanediol, and reacting it with cyanoacetic acid would lead to a chiral bis(cyanoacetate) derivative. Alternatively, asymmetric synthesis could be employed to introduce chirality. Iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate has been reported to produce highly functionalized cyanoacetate derivatives with excellent stereocontrol, demonstrating a powerful method for creating multiple stereocenters. nih.gov
The synthesis of chiral β-cyano carboxylic esters has also been achieved through N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions. researchgate.net These methods could potentially be adapted to create chiral analogues of 1,4-Butanediyl bis(cyanoacetate). Furthermore, the diastereoselective alkylation of chiral 2-cyano esters provides a route to β-lactams and could be explored for the synthesis of complex chiral derivatives. acs.org
The table below outlines potential stereoselective synthetic routes to chiral analogues of 1,4-Butanediyl bis(cyanoacetate).
| Synthetic Strategy | Chiral Source | Reactant 1 | Reactant 2 | Product | Expected Stereoselectivity (d.r. or e.e.) | Reference for Analogy |
| Chiral Pool Synthesis | (R)-1,4-Pentanediol | (R)-1,4-Pentanediol | Cyanoacetyl chloride | (R)-1,4-Pentanediyl bis(cyanoacetate) | >99% e.e. (from starting material) | ethz.ch |
| Asymmetric Catalysis | Chiral Iridium Catalyst | Ethyl cyanoacetate | Chiral allylic carbonate | Chiral bis-allylated cyanoacetate derivative | High d.r. and e.e. | nih.gov |
| Chiral Auxiliary | Evans Auxiliary | Chiral N-acyloxazolidinone | 1,4-Diiodobutane | Chiral bis-alkylated product | High d.r. | ethz.ch |
This table presents hypothetical data based on analogous reactions and does not represent experimentally verified results for the direct synthesis of these specific analogues.
Mechanistic Investigations of 1,4 Butanediyl Bis Cyanoacetate Reactivity
Reaction Pathways of the Cyanoacetate (B8463686) Moiety
The cyanoacetate group is a versatile functional unit, and in a bifunctional molecule like 1,4-Butanediyl bis(cyanoacetate), its reactivity is amplified, allowing for the formation of polymeric structures and other complex molecular architectures.
The term "active methylene" refers to a CH2 group positioned between two electron-withdrawing groups. organic-chemistry.org In 1,4-Butanediyl bis(cyanoacetate), both methylene (B1212753) groups of the cyanoacetate moieties fit this description. The electron-withdrawing nature of the adjacent cyano and carbonyl groups delocalizes the negative charge that results from deprotonation, thereby stabilizing the conjugate base, a carbanion. organic-chemistry.org This enhanced acidity allows for the facile removal of a proton by a relatively weak base.
The formation of the carbanion is a critical first step in many reactions of 1,4-Butanediyl bis(cyanoacetate). The stability of this carbanion is attributed to the resonance delocalization of the negative charge onto both the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. This delocalization can be represented by the following resonance structures:
This resonance stabilization makes the methylene protons significantly more acidic than those of a simple alkane, facilitating reactions such as alkylations, acylations, and condensations. The Knoevenagel condensation, for instance, is a classic reaction of active methylene compounds where the carbanion acts as a nucleophile, attacking an aldehyde or ketone. scielo.brresearchgate.net
Table 1: Comparison of Acidity for Methylene Protons in Different Chemical Environments
| Compound | pKa | Reason for Acidity |
| Ethane | ~50 | No electron-withdrawing groups |
| Acetone | ~19 | One adjacent carbonyl group |
| Diethyl malonate | ~13 | Two adjacent carbonyl groups |
| Ethyl cyanoacetate | ~9 | Adjacent cyano and carbonyl groups |
The carbanion generated from 1,4-Butanediyl bis(cyanoacetate) is a potent nucleophile. This nucleophilicity is central to its role in various carbon-carbon bond-forming reactions. The reaction of this carbanion with electrophiles is a cornerstone of its synthetic utility. For example, in the presence of a base, it can readily undergo Michael addition to α,β-unsaturated carbonyl compounds. organic-chemistry.org
Conversely, the 1,4-Butanediyl bis(cyanoacetate) molecule also possesses electrophilic sites. The carbonyl carbons of the ester groups are susceptible to nucleophilic attack. This duality in reactivity, possessing both nucleophilic (after deprotonation) and electrophilic centers, allows for complex self-condensation reactions and is a key factor in its polymerization behavior. For instance, a nucleophilic attack by the carbanion of one molecule onto the electrophilic carbonyl carbon of another can initiate a condensation cascade.
Polymerization Mechanism Elucidation
The bifunctional nature of 1,4-Butanediyl bis(cyanoacetate) makes it a suitable monomer for various polymerization reactions, leading to the formation of polyesters with pendant cyano groups. The polymerization mechanism can be tailored by the choice of initiator and reaction conditions.
The polymerization is typically initiated by nucleophiles such as alkoxides, amines, or even water. The initiation step involves the attack of the nucleophile on the carbon-carbon double bond (if the monomer is an unsaturated derivative) or, in the case of a condensation-type polymerization, the carbonyl carbon. For a condensation pathway, the propagation would proceed via the repeated reaction of the carbanion of one monomer with the ester carbonyl of another.
The rate of polymerization is generally first order with respect to both monomer and initiator concentrations. dspaces.org A key characteristic of living anionic polymerization is the absence of a formal termination step in the absence of impurities, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. ethernet.edu.et
Table 2: General Features of Anionic Polymerization of Cyanoacrylates
| Feature | Description |
| Initiators | Nucleophiles (e.g., alkoxides, amines, carbanions) |
| Propagation | Attack of a growing carbanionic chain end on a monomer molecule |
| Kinetics | Typically fast, first order in monomer and initiator |
| Termination | Absent in "living" systems, but can occur via reaction with impurities (e.g., water, acids) |
Zwitterionic polymerization is a unique mechanism where the initiator and the propagating species are zwitterions, containing both a positive and a negative charge within the same molecule. rsc.org This type of polymerization can be initiated by nucleophiles that, upon addition to the monomer, generate a zwitterionic species. For a monomer like 1,4-Butanediyl bis(cyanoacetate), a nucleophilic initiator could attack the electrophilic carbonyl carbon, leading to the formation of a zwitterionic intermediate.
The propagation then proceeds by the attack of the anionic end of one zwitterionic species on the cationic end of another, or by the addition of monomer to the growing zwitterionic chain. The exact pathway can be complex and may involve the formation of macrocycles through "back-biting" reactions. While specific studies on the zwitterionic polymerization of 1,4-Butanediyl bis(cyanoacetate) are scarce, the principles of zwitterionic ring-opening polymerization of lactones provide a useful analogy. rsc.org In such systems, the catalyst can activate both the monomer and the propagating chain end simultaneously. researchgate.net
While anionic polymerization is the more common route for cyanoacrylates, free-radical polymerization is also possible, particularly for unsaturated derivatives. For a saturated monomer like 1,4-Butanediyl bis(cyanoacetate), free-radical polymerization would likely proceed through a condensation-type mechanism if appropriate radical initiators and conditions are employed, though this is less common.
More relevant is the free-radical polymerization of vinyl cyanoacrylates. In these systems, conventional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used. sigmaaldrich.com The polymerization follows the standard steps of initiation, propagation, and termination. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential to synthesize well-defined polymers from cyanoacrylate-based monomers. sigmaaldrich.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, allowing for control over molecular weight and dispersity.
Table 3: Comparison of Polymerization Mechanisms for Cyanoacrylate-based Monomers
| Mechanism | Initiator Type | Key Characteristics |
| Anionic | Nucleophiles | Very fast, can be living, sensitive to impurities |
| Zwitterionic | Nucleophiles forming zwitterions | Can lead to cyclic byproducts, complex mechanism |
| Free-Radical | Radical Initiators (AIBN, BPO) | Less common for saturated cyanoacetates, applicable to vinyl derivatives, can be controlled (ATRP, RAFT) |
Chain Transfer and Termination Reactions in Polymerization Processes
While 1,4-butanediyl bis(cyanoacetate) is a monomer used in condensation polymerization to form polyesters or polyamides, detailed research specifically investigating its role in chain transfer and termination reactions within radical polymerization processes is limited. However, based on its chemical structure, its potential behavior can be considered theoretically.
In radical polymerization, chain transfer agents can interrupt the growth of a polymer chain by donating an atom (typically hydrogen) to the propagating radical, thus terminating the chain and initiating a new one. The methylene hydrogens in 1,4-butanediyl bis(cyanoacetate), positioned between the electron-withdrawing cyano (-CN) and ester (-COOR) groups, are highly activated. This activation could potentially facilitate hydrogen atom abstraction by a propagating polymer radical, suggesting that the compound might act as a chain transfer agent. This would lead to a decrease in the average molecular weight of the resulting polymer.
Termination reactions, which permanently deactivate propagating polymer chains, typically occur through combination or disproportionation. The presence of 1,4-butanediyl bis(cyanoacetate) as a monomer or additive could influence the termination mechanism, but specific studies on this compound are not prevalent. Research on related poly(α-cyanocinnamate)s, formed from cyanoacetate precursors, has focused on their synthesis via Knoevenagel polycondensation and their properties as thermosets, rather than their behavior in radical chain-growth processes. nih.gov
Condensation and Cycloaddition Reaction Mechanisms
The dual cyanoacetate functionality of 1,4-butanediyl bis(cyanoacetate) makes it an excellent substrate for condensation and subsequent cycloaddition reactions, providing pathways to complex heterocyclic and polymeric structures.
The primary condensation reaction for this compound is the Knoevenagel condensation . numberanalytics.comwikipedia.org This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. numberanalytics.comwikipedia.org For 1,4-butanediyl bis(cyanoacetate), both ends of the molecule can react, making it a useful crosslinking agent or monomer for producing polyesters.
The mechanism proceeds through three key steps:
Enolate Formation: A base, typically a weak amine like piperidine (B6355638), deprotonates the carbon atom situated between the cyano and carbonyl groups. numberanalytics.comwikipedia.org This forms a resonance-stabilized enolate ion, which is a potent nucleophile.
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. numberanalytics.com
Dehydration: The alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields a stable α,β-unsaturated product, often a conjugated enone. wikipedia.org
When 1,4-butanediyl bis(cyanoacetate) reacts with a dialdehyde, this process can lead to the formation of thermosetting polymers, such as poly(α-cyanocinnamate)s. nih.gov
The unsaturated products formed from the Knoevenagel condensation are themselves valuable synthons for cycloaddition reactions . These reactions are powerful tools for ring formation. beilstein-journals.org
[4+2] Cycloaddition (Diels-Alder Reaction): The electron-poor double bond in the Knoevenagel adduct can act as a dienophile, reacting with an electron-rich diene to form a six-membered ring.
[3+2] Cycloaddition: These reactions are effective for synthesizing five-membered heterocycles. For instance, research on related 2-cyanoacetamidines has shown they can undergo cycloaddition with heterocyclic azides to form triazole derivatives. beilstein-journals.org This proceeds via deprotonation to form an anion, which then undergoes a formal cycloaddition with the azide. beilstein-journals.org
[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions can form four-membered rings, although this is less common for Knoevenagel adducts compared to other cycloadditions.
A related dynamic process is the Knoevenagel C=C metathesis reaction , which has been explored for developing malleable thermosets from poly(α-cyanocinnamate)s. nih.gov This base-catalyzed reaction involves a proposed associative mechanism with a four-membered ring intermediate, resembling a cycloaddition-retro-cycloaddition pathway, which allows for the exchange of substituents on the double bonds. nih.gov
| Cycloaddition Type | Reactants | Product Ring Size | General Description |
|---|---|---|---|
| [4+2] Diels-Alder | Diene + Dienophile (e.g., Knoevenagel adduct) | 6-membered | A concerted reaction forming a cyclohexene (B86901) derivative. |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) + Dipolarophile (e.g., Knoevenagel adduct) | 5-membered | Forms five-membered heterocyclic rings like triazoles or isoxazoles. beilstein-journals.org |
| [2+2] Cycloaddition | Two Alkene Components | 4-membered | Often requires photochemical activation to form cyclobutane (B1203170) derivatives. |
Catalysis in Organic Transformations Involving 1,4-Butanediyl bis(cyanoacetate)
Catalysis is crucial for controlling the rate and selectivity of reactions involving 1,4-butanediyl bis(cyanoacetate), particularly the Knoevenagel condensation. A variety of catalytic systems have been developed for reactions with cyanoacetate esters.
Base Catalysis: This is the most traditional method for Knoevenagel condensations. Weak organic bases such as piperidine, pyridine, or ethylenediamine (B42938) are commonly used. wikipedia.org The base's primary role is to deprotonate the active methylene compound to generate the nucleophilic enolate. numberanalytics.com Recently, task-specific ionic liquids with basic anions or cations, like [C4dabco][BF4], have been employed as recyclable and efficient catalysts, often allowing the reaction to proceed in environmentally benign solvents like water. rsc.org
Organocatalysis: In the last two decades, organocatalysis has emerged as a powerful tool for asymmetric synthesis. For reactions involving cyanoacetate derivatives, several classes of organocatalysts are effective:
Amine Catalysts: Chiral secondary amines, most notably L-proline, can catalyze Knoevenagel-type reactions. The mechanism can involve the formation of an enamine with the active methylene compound or an iminium ion with the carbonyl partner. youtube.com This dual activation mode allows for high stereocontrol in the C-C bond-forming step.
N-Heterocyclic Carbenes (NHCs): NHCs are potent catalysts for a variety of transformations. In the context of cyanoacetates, they can be used in esterification reactions of α,β-unsaturated aldehydes, proceeding through a Breslow intermediate. nih.gov
Cinchona Alkaloids: These naturally occurring chiral molecules have been used as phase-transfer catalysts for the asymmetric α-cyanation of related β-ketoesters, demonstrating their utility in controlling stereochemistry at the α-position. nih.gov
Heterogeneous Catalysis: To simplify product purification and catalyst recycling, solid catalysts are advantageous. Metal-Organic Frameworks (MOFs), such as UMCM-1-NH2 and IRMOF-3, have demonstrated high catalytic activity for Knoevenagel condensations between aldehydes and ethyl cyanoacetate. ornl.gov Their porous structure and tunable active sites make them highly efficient.
| Catalyst Type | Example(s) | Mechanistic Role | Key Advantage(s) |
|---|---|---|---|
| Weak Base | Piperidine, Pyridine | Deprotonates the active methylene group to form an enolate. numberanalytics.comwikipedia.org | Cost-effective and widely available. |
| Basic Ionic Liquid | [C4dabco][BF4] | Acts as a basic catalyst and reaction medium. rsc.org | High efficiency, recyclability, environmentally benign. rsc.org |
| Organocatalyst (Amine) | L-Proline | Forms reactive enamine or iminium ion intermediates, enabling asymmetric synthesis. youtube.com | Metal-free, enables high enantioselectivity. youtube.com |
| Organocatalyst (NHC) | Bulky N-heterocyclic carbenes | Forms Breslow intermediate for umpolung reactivity. nih.gov | Metal-free, mild reaction conditions. nih.gov |
| Heterogeneous Catalyst | Metal-Organic Frameworks (e.g., UMCM-1-NH2) | Provides basic sites for catalysis in a solid support. ornl.gov | Easy separation, high activity, and reusability. ornl.gov |
Polymer Chemistry Research Utilizing 1,4 Butanediyl Bis Cyanoacetate
Design and Synthesis of Novel Polymeric Materials
The dicarboxylate structure of 1,4-Butanediyl bis(cyanoacetate) enables it to act as a building block in various polymerization reactions, particularly in the synthesis of polyesters and other copolymers. Its incorporation can influence the final properties of the material, such as flexibility, thermal stability, and functionality.
1,4-Butanediyl bis(cyanoacetate) can serve as a potential crosslinking agent or a key monomer in the formation of three-dimensional polymer networks. The two reactive ester groups can participate in polycondensation or transesterification reactions with polyols or other multifunctional monomers. This process links linear polymer chains together, forming a network structure that can range from a rigid thermoset to a flexible elastomer, depending on the crosslinking density and the nature of the co-monomers.
For instance, in a reaction with a triol, the difunctional nature of 1,4-Butanediyl bis(cyanoacetate) facilitates the creation of branch points, which are essential for network formation. The resulting materials can exhibit enhanced mechanical strength and thermal resistance. The principle is similar to the formation of other crosslinked polyesters, such as those derived from poly(1,4-butanediol citrate), where unreacted side groups are utilized for crosslinking the polymer chains. nih.gov The use of related butanediol (B1596017) derivatives, like 1,4-butanediol (B3395766) diglycidyl ether, as reactive diluents in epoxy resins to form crosslinked materials further illustrates the utility of the 1,4-butanediol backbone in creating network polymers. wikipedia.org
Table 1: Potential Components for a Crosslinked Polymer System with 1,4-Butanediyl bis(cyanoacetate)
| Role | Chemical Compound Example | Resulting Network Characteristic |
| Monomer | 1,4-Butanediyl bis(cyanoacetate) | Provides flexible butylene linkage and reactive sites |
| Co-monomer/Crosslinker | Glycerol (a triol) | Introduces branch points for 3D network formation |
| Catalyst | Zinc Acetate | Facilitates the esterification/transesterification reaction |
Segmented and block copolymers are comprised of chemically distinct blocks or segments along the polymer backbone, leading to microphase separation and unique material properties. 1,4-Butanediyl bis(cyanoacetate) can be used to synthesize a "soft" or "hard" segment in such copolymers. When reacted with a diisocyanate and a long-chain polyol, it could form part of the hard segment in a polyurethane, contributing to its mechanical properties.
Alternatively, it can be copolymerized with other diesters or diols to create segmented polyesters. For example, polymerization with a long-chain diol could result in a polymer where the 1,4-Butanediyl bis(cyanoacetate) units provide rigid, functional segments interspersed with flexible, long-chain aliphatic segments. This architectural control allows for the tuning of properties like elasticity and thermal behavior. The synthesis of imidazolium (B1220033) ionene segmented block copolymers from 1,1′-(1,4-butanediyl)bis(imidazole) demonstrates the utility of the 1,4-butanediyl unit in forming distinct segments within a polymer architecture. researchgate.net
Table 2: Examples of Segmented Copolymers Incorporating 1,4-Butanediyl bis(cyanoacetate)
| Co-monomer(s) | Resulting Copolymer Type | Potential Property |
| Poly(ethylene glycol), Diisocyanate | Poly(ester-urethane) | Combines flexibility from PEG with rigidity from urethane/cyanoacetate (B8463686) segments |
| Sebacic acid, 1,6-Hexanediol (B165255) | Segmented Polyester (B1180765) | Tailorable crystallinity and degradation rate |
| 1,12-Dibromododecane | Ionene Segmented Block Copolymer | Introduction of ionic groups and structured segments researchgate.net |
Influence of 1,4-Butanediyl bis(cyanoacetate) on Polymerization Control
The incorporation of 1,4-Butanediyl bis(cyanoacetate) into a polymer not only affects the material's final properties but can also be used to control the polymerization process itself and to introduce specific functionalities into the polymer architecture.
In step-growth polymerization, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the reacting functional groups. By carefully controlling the molar ratio of 1,4-Butanediyl bis(cyanoacetate) to its co-monomer(s) (e.g., a diol or diamine), the final average molecular weight and the molecular weight distribution (polydispersity) can be managed.
According to the Carothers equation for step-growth polymers, a slight excess of one of the bifunctional monomers will limit the maximum achievable molecular weight. This principle allows for the synthesis of polymers or oligomers with a targeted molecular weight range, which is crucial for applications where viscosity or processing characteristics are important. Research on other systems, such as the synthesis of functionalized linear low-density polyethylene, has shown that the molar mass of the polymer can be controlled by adjusting the feed molar ratio of the monomers. rsc.org
Table 3: Theoretical Effect of Monomer Ratio on Degree of Polymerization
| Molar Ratio (Diol:1,4-Butanediyl bis(cyanoacetate)) | Stoichiometric Imbalance (r) | Theoretical Degree of Polymerization (Xn) | Expected Molecular Weight |
| 1:1 | 1.0 | High | High |
| 1:0.99 | 0.99 | ~199 | Intermediate |
| 1:0.95 | 0.95 | ~39 | Low |
Note: Based on the Carothers equation, Xn = (1+r)/(1-r), assuming high conversion.
The most significant aspect of using 1,4-Butanediyl bis(cyanoacetate) is the introduction of pendant cyano (-C≡N) groups into the polymer structure. These groups are valuable chemical handles for post-polymerization modification, allowing for the creation of functionalized polymers with specialized properties. rsc.org
The nitrile group can undergo a variety of chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, introducing hydrophilicity or sites for further conjugation. It can also be reduced to a primary amine, which can be used to graft other molecules, initiate other types of polymerization, or interact with biological systems. This versatility allows a base polymer to be adapted for a wide range of applications through subsequent chemical reactions. The synthesis of polymers with cyano functional groups for further modification is a known strategy in materials science. rsc.org Click chemistry reactions, for instance, are a prominent method for the functionalization of polymers that have been prepared with suitable functional groups. rsc.orgresearchgate.net
Table 4: Functional Groups of 1,4-Butanediyl bis(cyanoacetate) and Their Potential Transformations
| Functional Group | Chemical Transformation | Resulting Functionality | Potential Application |
| Ester (-COO-) | Hydrolysis | Carboxylic Acid, Alcohol | pH-responsive materials, drug conjugation |
| Nitrile (-C≡N) | Hydrolysis (acidic or basic) | Carboxylic Acid, Amide | Increased hydrophilicity, sites for grafting |
| Nitrile (-C≡N) | Reduction (e.g., with LiAlH₄) | Primary Amine | Bioconjugation, surface modification |
| Nitrile (-C≡N) | Cycloaddition (e.g., with azides) | Tetrazole | Creation of coordination sites, energetic materials |
Mechanistic Studies of Polymer Degradation (e.g., hydrolytic, enzymatic pathways)
Polymers containing 1,4-Butanediyl bis(cyanoacetate) are expected to be degradable due to the presence of ester linkages in their backbone. The degradation can proceed through different mechanisms, primarily hydrolysis and enzymatic pathways. researchgate.net
Hydrolytic Degradation: The ester bonds are susceptible to cleavage by water molecules in a process known as hydrolysis. nih.gov This reaction involves a nucleophilic attack by water on the carbonyl carbon of the ester group, leading to scission of the polymer chain and the formation of smaller oligomers and monomers. nih.gov The rate of hydrolytic degradation is influenced by factors such as temperature, pH, and the hydrophilicity of the polymer matrix. Both acidic and basic conditions can catalyze the reaction. The degradation of similar polyesters, like poly(1,4-butanediol citrate), has been studied, highlighting the role of the ester backbone in the material's breakdown. nih.gov
Enzymatic Degradation: In biological environments, enzymes such as lipases and esterases can significantly accelerate the degradation of polyesters. core.ac.uk These enzymes catalyze the hydrolysis of ester bonds, typically through a surface erosion mechanism. nih.gov The enzyme adsorbs onto the polymer surface and cleaves the ester linkages, releasing soluble products. core.ac.uk The rate of enzymatic degradation is dependent on the polymer's crystallinity, the chemical structure of the repeating unit, and the specific enzyme used. nih.govcnr.it Studies on poly(butylene succinate) have shown that its copolymers can be degraded by lipase. nih.gov Similarly, research on blends of poly-β-hydroxybutyrate (PHB) with bis-O-dihydroferuloyl-1,4-butanediol (a related compound) demonstrated that the presence of the butanediol derivative enhanced both chemical and fungal degradation. nih.gov
Table 5: Factors Influencing the Degradation of Polyesters
| Factor | Influence on Hydrolytic Degradation | Influence on Enzymatic Degradation |
| Crystallinity | Slower in crystalline regions, faster in amorphous regions | Primarily occurs on the surface of crystalline domains and in amorphous regions nih.gov |
| pH | Accelerated by both acidic and basic conditions nih.gov | Optimal activity within a specific pH range for the enzyme |
| Temperature | Rate increases with temperature | Rate increases with temperature up to the enzyme's denaturation point |
| Hydrophilicity | Increased water uptake can accelerate bulk degradation | Can influence enzyme adsorption and accessibility to ester bonds |
| Molecular Weight | Higher concentration of chain ends in low MW polymers can increase initial rate | May not be significantly affected by initial molecular weight cnr.it |
Development of Bio-based and Sustainable Polymer Systems Employing 1,4-Butanediyl bis(cyanoacetate) as a Building Block
The pursuit of sustainable materials has driven research into polymers derived from renewable resources. 1,4-Butanediyl bis(cyanoacetate) is a monomer that holds potential in this field, primarily because it can be synthesized from 1,4-butanediol (BDO), a chemical that is increasingly produced from bio-based feedstocks like sugars. This connection positions 1,4-Butanediyl bis(cyanoacetate) as a building block for creating polymers with a sustainable origin.
The primary polymerization route for monomers containing active methylene (B1212753) groups flanked by electron-withdrawing groups, such as the cyanoacetate moiety, is the Knoevenagel polycondensation. In this reaction, a bis(cyanoacetate) monomer reacts with a comonomer containing two aldehyde groups (a dialdehyde). This process creates a new polymer chain with carbon-carbon double bonds, offering unique properties.
Research Findings in Knoevenagel Polycondensation
Detailed research has been conducted on the use of bis(cyanoacetate) monomers, including those structurally identical to 1,4-butanediyl bis(cyanoacetate), in the synthesis of novel polymer systems. A key study by Wright and Mullick explored the Knoevenagel polycondensation of various bis(cyanoacetate)s with different bis(arylcarboxaldehyde)s to create "accordion" copolymers designed for nonlinear optical (NLO) applications. dtic.mil
The synthesis of the bis(cyanoacetate) monomers was achieved through the transesterification of ethyl cyanoacetate with a corresponding diol, such as 1,4-butanediol, in the presence of a catalyst. dtic.milresearchgate.net These monomers were then copolymerized with dialdehydes to yield high molecular weight polymers. dtic.mil
The research demonstrated that the Knoevenagel polycondensation is an effective technique for producing polymers with good molecular weights and processability. dtic.mil For instance, the copolymerization of a bis(cyanoacetate) derived from 1,6-hexanediol with various dialdehydes resulted in polymers with number-average molecular weights (M_n) ranging from 3,100 to 30,100 g/mol . These polymers were soluble in organic solvents and exhibited melting temperatures (T_m) between 123 °C and 200 °C. dtic.mil Although this specific study focused on a hexanediol-derived monomer, the chemistry is directly applicable to the butanediol-derived equivalent.
The resulting polymers from this type of reaction are noted for containing electron donor and acceptor groups within their main chain, which is crucial for applications in electronics and photonics. researchgate.net While the primary focus of this existing research has been on creating functional materials rather than biodegradable ones, the use of a bio-derivable monomer like 1,4-butanediyl bis(cyanoacetate) establishes a clear pathway toward developing more sustainable advanced polymers.
Below is a table summarizing the properties of accordion copolymers synthesized via Knoevenagel polycondensation, based on findings from related bis(cyanoacetate) monomers.
| Comonomer A (Dialdehyde Spacer, R) | Comonomer B (Diol Spacer, n) | Polymer Mol. Weight (M_n, g/mol ) | Melting Point (T_m, °C) |
| (CH₂)₄ | (CH₂)₆ | 3,100 | 200 |
| (CH₂)₅ | (CH₂)₆ | 30,100 | 123 |
| 1,2-(CH₂)₂C₆H₄ | (CH₂)₆ | 9,100 | 165 |
| (Data derived from studies on Knoevenagel polycondensation of bis(arylcarboxaldehyde)s and bis(cyanoacetate)s. dtic.mil) |
1,4 Butanediyl Bis Cyanoacetate As a Building Block in Complex Organic Synthesis
Synthesis of Heterocyclic Compounds
The presence of two reactive cyanoacetate (B8463686) moieties within a single molecule positions 1,4-butanediyl bis(cyanoacetate) as an ideal starting material for the synthesis of molecules containing two heterocyclic rings linked by a butyl chain. These bis-heterocyclic structures are of interest in drug discovery as they can potentially interact with two binding sites on a biological target.
Pyrazoles and Pyrans Synthesis
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govorganic-chemistry.orgcopbela.org While 1,4-butanediyl bis(cyanoacetate) is not a 1,3-dicarbonyl compound itself, its active methylene (B1212753) groups can be readily acylated through reactions like the Claisen condensation to produce bis-β-ketoester intermediates. nih.govorganic-chemistry.org These intermediates, upon reaction with hydrazine, can undergo a double cyclization to afford bis-pyrazole derivatives. This strategy allows for the creation of symmetrical molecules where two pyrazole (B372694) rings are separated by a flexible butylene linker.
Similarly, pyran derivatives are commonly synthesized through multicomponent reactions that utilize active methylene compounds. encyclopedia.pub By employing 1,4-butanediyl bis(cyanoacetate) as the active methylene component, it is possible to construct bis-pyran systems. For instance, a one-pot reaction with two equivalents of an aromatic aldehyde and two equivalents of malononitrile (B47326) (or a similar component) could lead to the formation of complex bis-heterocyclic structures in a highly efficient manner.
Table 1: Potential Pyrazole and Pyran Derivatives from 1,4-Butanediyl bis(cyanoacetate)
| Starting Material | Reagents | Potential Product Structure | Heterocycle Type |
| 1,4-Butanediyl bis(cyanoacetate) | 1. Base (e.g., NaH), Acyl Chloride (R-COCl) 2. Hydrazine (H₂NNH₂) | Bis-pyrazole | Pyrazole |
| 1,4-Butanediyl bis(cyanoacetate) | Aromatic Aldehyde (Ar-CHO), Malononitrile, Base (e.g., Piperidine) | Bis-dihydropyran | Pyran |
Thiazole and Thiazolidinone Derivative Synthesis
Thiazoles and their partially saturated analogs, thiazolidinones, are important scaffolds in medicinal chemistry. copbela.orgsysrevpharm.org The synthesis of 4-thiazolidinones can be achieved through the cyclocondensation of a Schiff base with thioglycolic acid. hilarispublisher.comnih.gov While multi-step sequences would be required to convert 1,4-butanediyl bis(cyanoacetate) into a suitable bis-Schiff base, a more direct, albeit theoretical, approach involves its reaction with a bifunctional reagent containing both an amine and a thiol group.
A plausible synthetic route towards bis-thiazolidinone derivatives could involve the reaction of 1,4-butanediyl bis(cyanoacetate) with two equivalents of a compound like 2-aminoethanethiol. The active methylene groups of the bis(cyanoacetate) could react to form the heterocyclic rings, resulting in a symmetrical molecule with two thiazolidinone moieties. The Knoevenagel condensation of a thiazolidinone core with an oxo-compound is a prominent method for synthesizing 5-ene-4-thiazolidinones, which highlights the reactivity of the C5-methylene group. nih.gov This reactivity is analogous to that of the active methylene groups in 1,4-butanediyl bis(cyanoacetate), suggesting its potential in similar condensations to form C-C bonds prior to or during heterocycle formation.
Table 2: Potential Thiazolidinone Derivatives from 1,4-Butanediyl bis(cyanoacetate)
| Starting Material | Reagent | Potential Product Structure | Heterocycle Type |
| 1,4-Butanediyl bis(cyanoacetate) | 2-Aminoethanethiol | Bis-thiazolidinone | Thiazolidinone |
| 1,4-Butanediyl bis(cyanoacetate) | Cysteamine, Aldehyde | Bis-thiazolidinone | Thiazolidinone |
Construction of Macrocycles and Supramolecular Assemblies
Macrocycles are large ring structures that are prevalent in many natural products and approved drugs. nih.gov The synthesis of these structures is often challenging, but the use of bifunctional linear precursors is a common strategy. 1,4-Butanediyl bis(cyanoacetate), with its two reactive cyanoacetate groups at either end of a flexible linker, is an excellent candidate for macrocyclization reactions.
By reacting 1,4-butanediyl bis(cyanoacetate) with other long-chain bifunctional molecules, such as diamines or diols, under high-dilution conditions to favor intramolecular cyclization, a variety of macrocycles can be synthesized. For example, reaction with a diamine would lead to the formation of a large ring containing two amide linkages, while reaction with a diol would result in a macrocyclic polyester (B1180765). The size and properties of the resulting macrocycle can be tuned by carefully selecting the linking diamine or diol.
Table 3: Potential Macrocycles Synthesized from 1,4-Butanediyl bis(cyanoacetate)
| Co-reactant | Resulting Linkage in Macrocycle | Potential Macrocycle Class |
| Diamine (e.g., H₂N-(CH₂)n-NH₂) | Amide | Macrolactam |
| Diol (e.g., HO-(CH₂)n-OH) | Ester | Macrolactone (Polyester) |
| Dithiol (e.g., HS-(CH₂)n-SH) | Thioester | Macrothiolactone |
Role in Stereoselective Organic Transformations
Stereoselective synthesis, the ability to produce a single stereoisomer of a product, is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals. The two methylene groups in 1,4-butanediyl bis(cyanoacetate), which are located alpha to both a cyano and an ester group, are prochiral. This means that the two protons on each methylene carbon are diastereotopic, and their selective replacement can lead to the formation of a new stereocenter.
In the presence of a chiral catalyst, such as a chiral base or a chiral phase-transfer catalyst, reactions at these active methylene positions can proceed with high stereoselectivity. oup.com For example, a Michael addition of the enolate of 1,4-butanediyl bis(cyanoacetate) to an α,β-unsaturated carbonyl compound, when mediated by a chiral catalyst, could yield a product with high diastereomeric and/or enantiomeric excess. Similarly, a stereoselective alkylation could be achieved. The bifunctional nature of the starting material allows for the potential creation of two stereocenters in a single transformation, leading to products with defined relative stereochemistry.
Table 4: Potential Stereoselective Reactions and Products
| Reaction Type | Chiral Catalyst Type | Potential Outcome |
| Michael Addition | Chiral Phase-Transfer Catalyst | Enantio- and/or Diastereomerically Enriched Adduct |
| Alkylation | Chiral Base | Enantio- and/or Diastereomerically Enriched Alkylated Product |
| Aldol Reaction | Chiral Lewis Acid | Enantio- and/or Diastereomerically Enriched β-Hydroxy Ester |
Integration into Multi-component Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that incorporates structural features from each of the starting materials. nih.govmdpi.com These reactions are highly atom-economical and efficient. Active methylene compounds are frequently used as key components in a wide variety of MCRs. nih.gov
As a bis(active methylene) compound, 1,4-butanediyl bis(cyanoacetate) is an ideal substrate for MCRs designed to produce complex, symmetrical molecules. It can participate in two simultaneous or sequential MCRs within the same pot. For example, in a Hantzsch-type reaction, 1,4-butanediyl bis(cyanoacetate) could react with two equivalents of an aldehyde and two equivalents of an ammonia (B1221849) source to generate a bis-dihydropyridine derivative. Similarly, in a Gewald reaction, it could react with two equivalents of an aldehyde or ketone and elemental sulfur to produce bis-thiophene derivatives. The use of this bifunctional starting material in MCRs provides a rapid and efficient route to novel and structurally diverse bis-heterocyclic scaffolds.
Table 5: Potential Multi-component Reactions and Products
| MCR Type | Reactants | Potential Product Class |
| Hantzsch-type | Aldehyde, Ammonia source | Bis-dihydropyridine |
| Gewald Aminothiophene | Aldehyde/Ketone, Sulfur | Bis-aminothiophene |
| Biginelli-type | Aldehyde, Urea/Thiourea | Bis-dihydropyrimidinone/-thione |
Future Prospects and Emerging Research Frontiers for 1,4 Butanediyl Bis Cyanoacetate Chemistry
Development of Sustainable Synthesis Strategies for 1,4-Butanediyl bis(cyanoacetate)
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, a trend that directly impacts the synthesis of 1,4-Butanediyl bis(cyanoacetate). ed.ac.uk Traditional methods often rely on petrochemical-derived feedstocks and energy-intensive conditions. ed.ac.uk Future research is focused on developing more environmentally friendly and economically viable synthetic routes.
A key area of development is the use of bio-based feedstocks. ed.ac.ukresearchgate.net For instance, the precursor 1,4-butanediol (B3395766) (BDO) can be produced through the fermentation of sugars derived from renewable biomass. ed.ac.ukresearchgate.net This biotechnological approach, often utilizing engineered microorganisms like Escherichia coli, presents a significant step towards reducing the carbon footprint associated with the production of 1,4-Butanediyl bis(cyanoacetate). nih.govnih.gov Advances in metabolic engineering and synthetic biology are continuously improving the efficiency and yield of bio-based BDO production. ed.ac.uknih.govnih.gov
Another avenue of sustainable synthesis involves the catalytic conversion of bio-derived platform chemicals. Succinic acid, which can be obtained from biomass, is a prime candidate for catalytic hydrogenation to produce BDO. researchgate.netnih.gov Research is ongoing to develop highly efficient and stable catalysts for this conversion, aiming for milder reaction conditions and reduced energy consumption. researchgate.net Similarly, the hydrogenation of maleic anhydride (B1165640), derivable from bio-based furfural (B47365) or fructose, offers a promising route to BDO. rsc.org
The principles of green chemistry are also being applied to the esterification step, where 1,4-butanediol reacts with cyanoacetic acid. This includes the exploration of solvent-free reaction conditions, the use of reusable solid acid or base catalysts to replace traditional corrosive liquid acids, and the development of processes that minimize waste generation.
| Synthesis Route | Precursors | Key Advantages | Key Challenges |
| Petrochemical | Acetylene, n-butane | Established technology | Reliance on fossil fuels, energy-intensive ed.ac.uk |
| Bio-fermentation | Sugars (from biomass) | Renewable feedstock, lower carbon footprint ed.ac.ukresearchgate.net | Process optimization, scaling up nih.gov |
| Catalytic Conversion | Succinic acid, Maleic anhydride (from biomass) | Use of bio-based platform chemicals researchgate.netrsc.org | Catalyst development, reaction conditions researchgate.net |
Exploration of Novel Catalytic Systems for its Transformations
1,4-Butanediyl bis(cyanoacetate) is a valuable building block for various chemical transformations, most notably the Knoevenagel condensation. researchgate.netsciensage.info The development of novel and more efficient catalytic systems for these reactions is a major research focus.
The Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) groups of 1,4-Butanediyl bis(cyanoacetate) with carbonyl compounds, is fundamental to carbon-carbon bond formation. sciensage.info While traditionally catalyzed by bases like primary and secondary amines, modern research is exploring a wide array of new catalysts to improve reaction rates, yields, and selectivity under milder and more sustainable conditions. researchgate.netsciensage.info
Recent advancements include the use of:
Heterogeneous Catalysts: Layered double hydroxides (e.g., Cu─Mg─Al LDH), zeolites, and various metal oxides are being investigated. researchgate.netsciensage.inforsc.org These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which reduces waste and catalyst consumption. researchgate.net
Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups have shown high efficiency and can be easily recovered using an external magnet. sciensage.info
Ionic Liquids: These compounds can act as both solvents and catalysts, offering advantages in terms of reaction medium and catalyst recyclability. scielo.org.mx
Biocatalysts: Enzymes, such as lipases, are being explored for their potential to catalyze transformations of related compounds under mild and environmentally benign conditions, hinting at future applications for 1,4-Butanediyl bis(cyanoacetate). nih.gov
Catalyst-Free Systems: Some studies are investigating the possibility of conducting Knoevenagel condensations in water-mediated or solvent-free systems, potentially eliminating the need for a catalyst altogether under specific conditions. rsc.org
The goal of this research is to develop catalytic systems that are not only highly active and selective but also environmentally friendly, economically viable, and suitable for large-scale industrial applications.
| Catalyst Type | Example(s) | Key Advantages |
| Heterogeneous Catalysts | Cu─Mg─Al LDH, Zeolites, Metal Oxides | Recyclability, reduced waste researchgate.netsciensage.inforsc.org |
| Nanocatalysts | Magnetic nanoparticles | High efficiency, easy recovery sciensage.info |
| Ionic Liquids | DIPEAc | Can act as both solvent and catalyst, recyclable scielo.org.mx |
| Biocatalysts | Lipases | Mild reaction conditions, environmentally benign nih.gov |
| Catalyst-Free Systems | Water-mediated | Eliminates catalyst cost and separation rsc.org |
Advanced Materials Applications Beyond Current Scope
The unique molecular structure of 1,4-Butanediyl bis(cyanoacetate), with its two reactive cyanoacetate (B8463686) groups and flexible butanediyl linker, makes it a promising monomer for the synthesis of advanced materials. evitachem.com While its primary use has been as an intermediate in organic synthesis, its potential in polymer chemistry is a rapidly growing area of research. evitachem.comzoranchem.com
Future applications are envisioned in the development of:
Biodegradable Polymers: The incorporation of 1,4-Butanediyl bis(cyanoacetate) into polyester (B1180765) backbones could lead to new classes of biodegradable materials. The ester linkages are susceptible to hydrolysis, a key factor in biodegradability. Research in related poly(butylene succinate) (PBS) and poly(1,4-butanediol citrate) highlights the potential for creating sustainable plastics. mdpi.comnih.govresearchgate.net
Functional Polymers: The cyano groups in the polymer chain can be chemically modified post-polymerization to introduce a variety of functional groups. This could lead to materials with tailored properties for specific applications, such as drug delivery, specialty coatings, and functional films.
Cross-linkable Resins: The active methylene groups can participate in cross-linking reactions, allowing for the creation of thermosetting resins and gels. For instance, related polymers like poly(1,4-butanediol itaconate) are being investigated for use as UV-crosslinked bio-inks for 3D printing in tissue engineering. mdpi.com
High-Performance Polymers: The rigid and polar nature of the cyanoacetate groups could impart unique thermal and mechanical properties to polymers, potentially leading to the development of new engineering plastics.
The ability to polymerize 1,4-Butanediyl bis(cyanoacetate) with various comonomers opens up a vast design space for creating novel polymeric materials with a wide range of properties and functionalities.
Theoretical Predictions and Computational Design of New Reactions and Materials
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For 1,4-Butanediyl bis(cyanoacetate), these approaches offer the potential to accelerate the discovery of new reactions and the design of novel materials.
Computational Fluid Dynamics (CFD) and metabolic modeling are already being used to optimize the bioreactor conditions for the production of 2,3-butanediol, a related compound. nrel.govresearchgate.net Similar computational models could be developed to enhance the efficiency of 1,4-butanediol biosynthesis, a key precursor to 1,4-Butanediyl bis(cyanoacetate). nrel.govresearchgate.net
In the realm of catalysis, Density Functional Theory (DFT) calculations can be employed to:
Elucidate the mechanisms of catalytic transformations involving 1,4-Butanediyl bis(cyanoacetate).
Predict the activity and selectivity of new catalyst designs before they are synthesized in the lab.
Understand the interactions between the substrate, catalyst, and solvent at the molecular level.
For materials science applications, computational modeling can be used to:
Predict the properties of polymers derived from 1,4-Butanediyl bis(cyanoacetate), such as their mechanical strength, thermal stability, and biodegradability.
Simulate the polymerization process to optimize reaction conditions.
Design new polymer architectures with desired functionalities by computationally screening different comonomers and cross-linking agents.
By integrating theoretical predictions with experimental work, researchers can more efficiently navigate the vast chemical space associated with 1,4-Butanediyl bis(cyanoacetate) chemistry, leading to the faster development of innovative technologies and materials.
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for preparing 1,4-butanediyl bis(cyanoacetate), and how can purity be verified? A: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, analogous bis(imidazole) derivatives are prepared by reacting 1,4-butanediol with cyanoacetic acid derivatives under acidic or catalytic conditions . Purification often involves recrystallization or column chromatography. Purity verification requires a combination of techniques:
- NMR spectroscopy to confirm molecular structure and absence of unreacted precursors.
- HPLC with UV detection to quantify impurities.
- Elemental analysis for stoichiometric validation of C, H, and N content .
Advanced: Designing Coordination Polymers
Q: How can 1,4-butanediyl bis(cyanoacetate) be utilized to construct coordination polymers with tunable porosity? A: The compound’s cyano and carboxylate groups act as bridging ligands for metal ions (e.g., Zn(II), Cu(II)). Key steps include:
- Solvothermal synthesis : React the ligand with metal salts in solvents like DMF/water at 80–120°C for 24–72 hours .
- Crystal engineering : Adjust metal-to-ligand ratios or introduce secondary linkers (e.g., dicarboxylates) to modulate pore size and topology .
- Porosity validation : Use gas adsorption (BET analysis) and X-ray crystallography to confirm framework stability and surface area .
Basic: Spectroscopic Characterization
Q: What spectroscopic methods are critical for characterizing 1,4-butanediyl bis(cyanoacetate) and its derivatives? A: Essential techniques include:
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- UV-Vis : Detect π→π* transitions in conjugated systems; shifts indicate coordination to metals .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced: Resolving Data Contradictions in Thermal Stability
Q: How should researchers address discrepancies in reported thermal stability data for coordination polymers derived from this ligand? A: Variations in decomposition temperatures (Td) may arise from:
- Crystallinity differences : Poorly crystalline samples degrade faster; use powder XRD to assess crystallinity .
- Metal-ligand bond strength : Compare TGA data across metal centers (e.g., Zn(II) vs. Cu(II) polymers) .
- Experimental conditions : Standardize heating rates (e.g., 10°C/min under N₂) to ensure reproducibility .
Advanced: Through-Bond Electronic Effects
Q: How does the 1,4-butanediyl spacer influence electronic properties in cyanoacetate-based systems? A: The spacer enables through-bond conjugation, altering ground-state electron distribution. Methods to study this include:
- Cyclic voltammetry : Measure redox potentials to assess electron delocalization .
- DFT calculations : Model HOMO/LUMO energy levels and compare with experimental UV-Vis data .
- EPR spectroscopy : Detect radical intermediates in redox-active metal complexes .
Basic: Thermal Stability Optimization
Q: What strategies enhance the thermal stability of materials incorporating 1,4-butanediyl bis(cyanoacetate)? A: Strategies include:
- Crosslinking : Introduce covalent bonds via post-synthetic modification (e.g., heat-induced cyclization) .
- Metal coordination : Strong-field metals (e.g., Fe(III)) improve stability compared to weak-field ions .
- Hybrid composites : Embed the compound in silica or polymer matrices to suppress decomposition .
Advanced: Fluorescence Mechanism Analysis
Q: How do structural modifications to 1,4-butanediyl bis(cyanoacetate) affect its fluorescence properties in sensor applications? A: Fluorescence quenching/enhancement mechanisms depend on:
- Metal coordination : Fe(III) ions quench fluorescence via electron transfer, while Zn(II) may enhance it .
- Supramolecular interactions : π-Stacking or hydrogen bonding alters excited-state lifetimes; study via time-resolved fluorescence .
- Solvatochromism : Test emission in solvents of varying polarity to probe charge-transfer states .
Advanced: Hydrogen-Bonding Networks in Crystal Packing
Q: How can hydrogen-bonding patterns in 1,4-butanediyl bis(cyanoacetate) crystals be systematically analyzed? A: Use single-crystal XRD to map intermolecular interactions:
- Distance-angle criteria : Identify O–H···N/O and C–H···O bonds (distance < 3.5 Å, angles > 120°) .
- Hirshfeld surface analysis : Quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals contacts) .
- Thermal expansion studies : Correlate H-bond strength with anisotropic lattice expansion using variable-temperature XRD .
Basic: Safety and Handling
Q: What precautions are necessary when handling 1,4-butanediyl bis(cyanoacetate) in laboratory settings? A: Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .
Advanced: Catalytic Applications
Q: Can 1,4-butanediyl bis(cyanoacetate) act as a ligand in catalytic systems for organic transformations? A: Yes, its metal complexes show promise in:
- Oxidation catalysis : Cu(II) polymers catalyze alcohol-to-ketone conversions; monitor via GC-MS .
- Acid-base organocatalysis : The cyano group’s electron-withdrawing nature activates substrates in Knoevenagel reactions .
- Asymmetric synthesis : Chiral derivatives can induce enantioselectivity; analyze ee values via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
